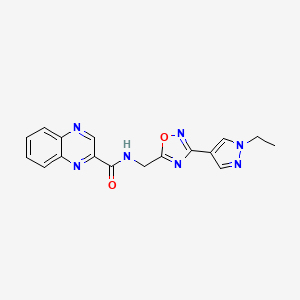
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is an intriguing chemical entity with diverse applications across chemistry, biology, medicine, and industry. This article delves into various aspects of this compound, from its synthesis to its mechanism of action and its scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide involves multiple steps. The core structure is built through the assembly of its heterocyclic components, with careful control of reaction conditions to ensure selectivity and yield.
Starting Materials: : Common starting materials include 1-ethyl-1H-pyrazole, 1,2,4-oxadiazole derivatives, and quinoxaline-2-carboxylic acid.
Key Reactions
Formation of the 1-ethyl-1H-pyrazol-4-yl intermediate via alkylation reactions.
Synthesis of the 1,2,4-oxadiazol-5-yl moiety through cyclization reactions.
Coupling of the pyrazole and oxadiazole intermediates to form the core structure.
Introduction of the quinoxaline-2-carboxamide group through amidation reactions.
Reaction Conditions: : Reactions typically occur under anhydrous conditions with inert atmospheres (nitrogen or argon) and require the use of catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production scales up these synthetic routes, with optimizations to ensure cost-efficiency and environmental sustainability. Continuous flow reactors, advanced catalysts, and green chemistry principles are often employed.
化学反応の分析
Types of Reactions
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide undergoes a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized using agents like m-chloroperoxybenzoic acid (mCPBA) to form oxidized derivatives.
Reduction: : Reduction reactions using sodium borohydride or lithium aluminum hydride produce reduced forms of the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the pyrazole and oxadiazole rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : mCPBA, potassium permanganate
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Halogenating agents, Grignard reagents
Major Products
Major products include oxidized and reduced derivatives, as well as substituted compounds with diverse functional groups enhancing the compound's properties.
科学的研究の応用
Chemistry
In chemistry, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide serves as a versatile building block for synthesizing more complex molecules.
Biology and Medicine
Drug Discovery: : This compound shows potential as a lead compound in drug discovery, particularly in developing anti-cancer and anti-inflammatory agents.
Biological Probes: : Used in creating molecular probes for studying cellular processes.
Industry
Catalysts: : The compound's unique structure makes it suitable for designing new catalysts for organic reactions.
Material Science: : Incorporated into materials with unique electronic and photonic properties.
作用機序
The mechanism by which N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, and nucleic acids, leading to the modulation of biochemical pathways. For instance, in drug discovery, this compound might inhibit key enzymes involved in disease progression.
類似化合物との比較
Similar Compounds
Quinoxaline-2-carboxamides: : Share the quinoxaline core structure but differ in substituents.
Oxadiazole Derivatives: : Similar in having the oxadiazole moiety.
Pyrazole Compounds: : Contain the pyrazole ring but vary in other structural elements.
Uniqueness
What sets N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide apart is its combination of these functional groups, leading to unique chemical reactivity and biological activity.
That's a crash course in this compound. Which part do you think is the most fascinating?
特性
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-2-24-10-11(7-20-24)16-22-15(26-23-16)9-19-17(25)14-8-18-12-5-3-4-6-13(12)21-14/h3-8,10H,2,9H2,1H3,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHQBYXFBPBXNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
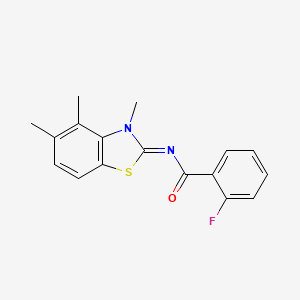

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2414172.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B2414173.png)
![2-cyano-N-[(furan-2-yl)methyl]-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide](/img/structure/B2414174.png)
![N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2414175.png)
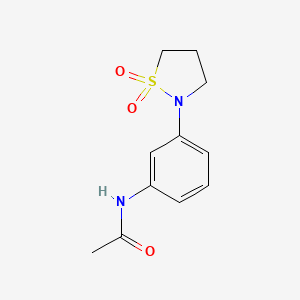
![1-[2-(8,9-dimethoxy-5-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2414177.png)
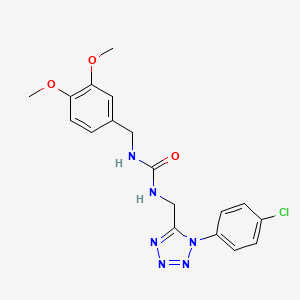
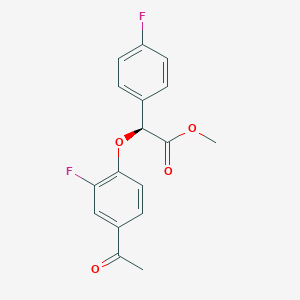
![1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2414185.png)

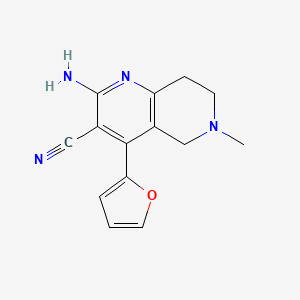
![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)
